

An In-depth Technical Guide to Diethyl Chlorothiophosphate: Physical and Chemical Properties

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Compound of Interest

Compound Name: *Diethyl chlorothiophosphate*

Cat. No.: *B041372*

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Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **Diethyl Chlorothiophosphate** (DECTP). DECTP is a key organophosphorus intermediate primarily utilized in the synthesis of a wide range of insecticides, including parathion and chlorpyrifos.^{[1][2]} This document summarizes its key physical and chemical characteristics, outlines detailed experimental protocols for its synthesis and analysis, and provides visualizations of its synthetic pathway and mechanism of action as a cholinesterase inhibitor.

Physical Properties

Diethyl chlorothiophosphate is a colorless to light amber or yellow-brown liquid with a characteristic garlic-like or disagreeable odor.^{[3][4]} It is a combustible liquid that is insoluble in water but soluble in most organic solvents.^{[1][3][5][6]}

Table 1: Physical Properties of **Diethyl Chlorothiophosphate**

Property	Value	References
Molecular Formula	C4H10ClO2PS	[2]
Molecular Weight	188.61 g/mol	[2]
Appearance	Colorless to light amber/yellow-brown liquid	[3][4][6]
Odor	Characteristic, disagreeable, garlic-like	[3][4]
Boiling Point	96 °C	[1]
	49 °C at 1 mmHg	
	51 °C at 1 mmHg	
	>110 °C	
Melting Point	< -75 °C	[1]
Density	1.196 g/cm³ at 25 °C/25 °C	
	1.2 g/mL at 25 °C	[1]
1.27-1.28 g/cm³ at 25 °C (Industrial Grade)		[4]
Refractive Index	1.4705 at 25 °C/D	
	1.472 at 20 °C/D	[1]
Vapor Pressure	190 Pa at 50 °C	
	1.4 mmHg at 50 °C	[1]
Flash Point	92 °C (closed cup)	[7]
	>230 °F	[1]
Solubility	Insoluble in water; soluble in most organic solvents.	[1][3][5][6]

Chemical Properties

Diethyl chlorothiophosphate is a reactive compound, primarily used as an intermediate in organic synthesis. Its reactivity is dominated by the electrophilic phosphorus atom and the labile chlorine atom.

Table 2: Chemical and Safety Properties of **Diethyl Chlorothiophosphate**

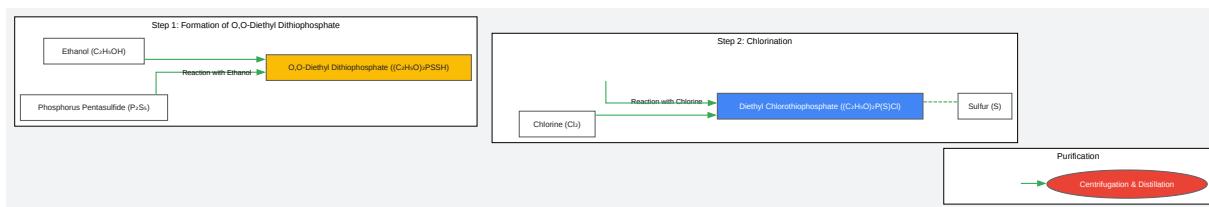
Property	Description	References
IUPAC Name	O,O-diethyl phosphorochloridothioate	[2]
CAS Number	2524-04-1	[2]
Reactivity	<p>Incompatible with bases (including amines), strong oxidizing agents, and alcohols.</p> <p>Reacts with water or moisture in the air to produce corrosive and toxic fumes, including hydrogen chloride.</p> <p>Decomposes in water to produce acidic products. May react vigorously or explosively with diisopropyl ether or other ethers in the presence of trace metal salts.</p>	[1] [3] [5]
Decomposition	<p>When heated, it emits toxic fumes. It is stable at room temperature but slowly isomerizes at 100 °C.</p>	[8]
Main Use	<p>Chemical intermediate for the synthesis of insecticides such as parathion and chlorpyrifos.</p> <p>Also used as an additive for oil and gasoline and as a flame retardant.</p>	[1] [2]
GHS Hazard Statements	H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage), H330 (Fatal if inhaled), H227 (Combustible liquid), H290 (May be corrosive to metals).	

Experimental Protocols

Synthesis of Diethyl Chlorothiophosphate

The industrial synthesis of **diethyl chlorothiophosphate** is typically a two-step process involving the reaction of phosphorus pentasulfide with ethanol, followed by chlorination of the resulting intermediate.[2][9]

Diagram 1: Synthesis Workflow for **Diethyl Chlorothiophosphate**



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Caption: Workflow for the synthesis of **Diethyl Chlorothiophosphate**.

Methodology:

- Step 1: Formation of O,O-Diethyl Dithiophosphate. In a reaction vessel equipped for agitation and temperature control, phosphorus pentasulfide is reacted with absolute ethyl alcohol.[9] This reaction yields O,O-diethyl dithiophosphate.[9] The reaction is typically carried out under controlled temperature to manage the exothermic nature of the reaction.

- Step 2: Chlorination. The crude O,O-diethyl dithiophosphate is then subjected to chlorination by introducing a fixed quantity of chlorine gas.[9] This step produces the crude **diethyl chlorothiophosphate** and elemental sulfur as a byproduct.[9] A catalyst may be added to facilitate the post-chlorination reaction.[9]
- Purification. The precipitated sulfur is removed from the crude product, typically by centrifugal separation.[9] The resulting liquid is then purified by distillation, often using a film evaporator, to yield high-purity **diethyl chlorothiophosphate** (>99%).[9]

Determination of Boiling Point (Thiele Tube Method)

Methodology:

- Sample Preparation. A small amount of **diethyl chlorothiophosphate** is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the sample.
- Apparatus Setup. The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) so that the sample is immersed.
- Heating. The side arm of the Thiele tube is gently and uniformly heated. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
- Measurement. The heating is discontinued once a steady stream of bubbles is observed. The liquid will begin to cool, and the temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.

Analysis by Gas Chromatography (GC)

Diethyl chlorothiophosphate, as an organophosphorus compound, can be effectively analyzed using gas chromatography with a phosphorus-specific detector, such as a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD).[10][11]

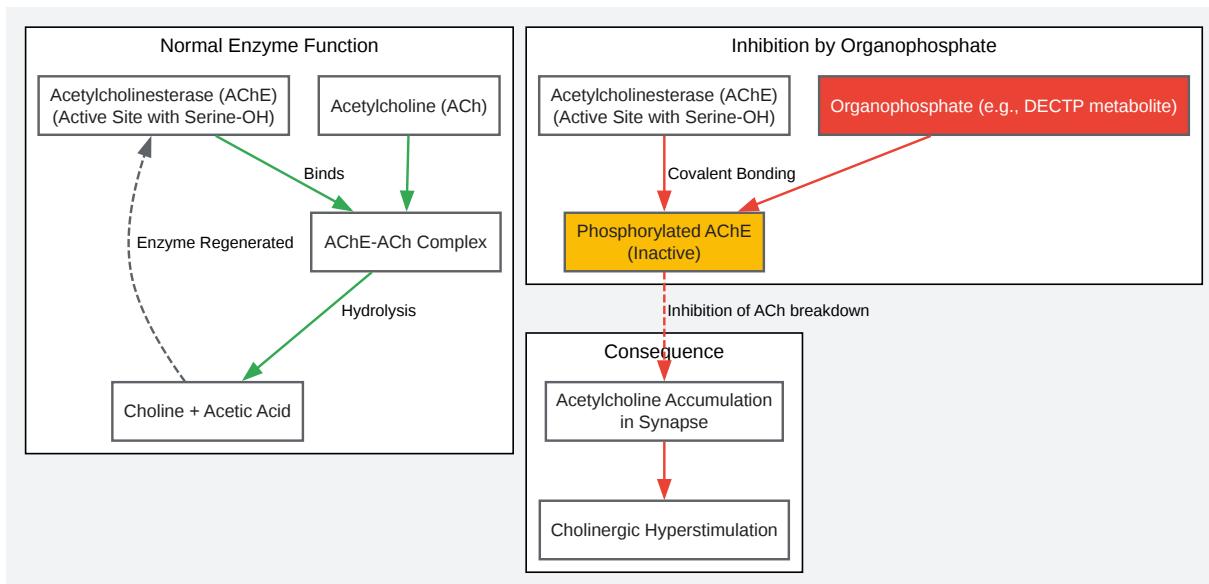
Methodology:

- Sample Preparation. The sample containing **diethyl chlorothiophosphate** is dissolved in an appropriate organic solvent (e.g., acetone or methylene chloride).[10] If necessary, a cleanup step using solid-phase extraction (SPE) can be employed to remove interfering matrix components.[10]
- GC System and Conditions.
 - Injector: Split/splitless injector, with an injection volume of 1-2 μ L.
 - Column: A capillary column suitable for organophosphorus pesticide analysis, such as a DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 μ m film thickness), is recommended.[10]
 - Carrier Gas: Helium at a constant flow rate.[10]
 - Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100°C, ramping to 180°C, and then to a final temperature of 250°C to ensure elution of the compound.[10]
 - Detector: A Flame Photometric Detector (FPD) in phosphorus mode is highly selective for this analysis.[5]
- Data Analysis. The retention time of the peak corresponding to **diethyl chlorothiophosphate** is used for qualitative identification by comparison with a standard. The peak area is used for quantitative analysis against a calibration curve prepared from standards of known concentrations.

Biological Activity and Signaling Pathway

The primary mechanism of toxicity for organophosphorus compounds like **diethyl chlorothiophosphate** (and its active metabolites) is the inhibition of acetylcholinesterase (AChE).[12] AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[12][13]

Diagram 2: Acetylcholinesterase Inhibition by Organophosphates



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Caption: Mechanism of acetylcholinesterase inhibition by organophosphates.

Inhibition of AChE by an organophosphate involves the phosphorylation of a serine hydroxyl group within the active site of the enzyme.^{[3][12]} This forms a stable, covalent phosphorus-enzyme bond, rendering the enzyme inactive.^{[13][14]} The inability of the inhibited enzyme to hydrolyze acetylcholine leads to its accumulation in the synaptic cleft.^{[3][12]} This, in turn, results in continuous stimulation of cholinergic receptors, leading to the toxic effects associated with organophosphate poisoning.^{[12][14]}

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